4-Bromo-2-ethoxyphenylboronic acid 4-Bromo-2-ethoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2096329-53-0
VCID: VC4765694
InChI: InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
SMILES: B(C1=C(C=C(C=C1)Br)OCC)(O)O
Molecular Formula: C8H10BBrO3
Molecular Weight: 244.88

4-Bromo-2-ethoxyphenylboronic acid

CAS No.: 2096329-53-0

Cat. No.: VC4765694

Molecular Formula: C8H10BBrO3

Molecular Weight: 244.88

* For research use only. Not for human or veterinary use.

4-Bromo-2-ethoxyphenylboronic acid - 2096329-53-0

Specification

CAS No. 2096329-53-0
Molecular Formula C8H10BBrO3
Molecular Weight 244.88
IUPAC Name (4-bromo-2-ethoxyphenyl)boronic acid
Standard InChI InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Standard InChI Key NDXNHLXMUMYKTN-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)Br)OCC)(O)O

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-2-ethoxyphenylboronic acid typically follows a Grignard reagent-mediated boronation process, analogous to methods described for structurally similar compounds . Key steps include:

  • Grignard Reagent Formation: Reaction of 4-bromo-2-ethoxybromobenzene with magnesium in tetrahydrofuran (THF) under inert conditions.

  • Boronation: Quenching the Grignard reagent with trimethyl borate (B(OCH₃)₃) to form the boronic ester intermediate.

  • Hydrolysis: Acidic hydrolysis of the ester to yield the boronic acid .

Critical Parameters:

  • Lithium Salts: Optimal yields are achieved with LiCl in a 1.2:1 molar ratio relative to the aryl halide .

  • Temperature: Reactions are conducted at THF’s boiling point (~66°C) to enhance reactivity .

Challenges in Synthesis

  • Instability: Like many arylboronic acids, this compound may form boroxine trimers upon dehydration, necessitating storage under anhydrous conditions .

  • Purification: Recrystallization from methanol/water mixtures improves purity but requires careful control to avoid decomposition .

Physical and Chemical Properties

Structural and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₈H₁₀BBrO₃
Molecular Weight244.88 g/mol
SMILESOB(C1=CC=C(Br)C=C1OCC)O
InChI KeyNot reported
AppearanceOff-white crystalline powder
Melting PointNot reported
SolubilitySlightly soluble in chloroform

Reactivity and Stability

  • Suzuki Coupling: The boronic acid group enables cross-coupling with aryl halides, forming biaryl structures essential in drug discovery .

  • Ethoxy Group Effects: The electron-donating ethoxy substituent enhances stability but may reduce electrophilicity at the boron center compared to non-substituted analogs .

  • Hygroscopicity: Prone to moisture absorption, requiring storage in sealed containers under inert gas .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

4-Bromo-2-ethoxyphenylboronic acid is a key building block in synthesizing PDE4 inhibitors, as evidenced by patent WO2020070651A1 . These inhibitors target inflammatory diseases such as COPD and psoriasis. For example:

  • Lead Optimization: The compound’s boronic acid group facilitates late-stage functionalization of drug candidates via Suzuki-Miyaura coupling .

Materials Science

  • Organic Electronics: Used in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs), where the bromine atom enables further crosslinking .

  • Metal-Organic Frameworks (MOFs): Serves as a linker in MOFs for gas storage applications due to its rigid aromatic backbone .

ParameterDetailSource
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315/H319 (Skin/Eye irritation)
H335 (Respiratory irritation)
Precautionary MeasuresUse gloves, eye protection, and ventilation

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